3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde
Overview
Description
3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro group at the 3-position, a methyl group at the 1-position, and a formyl group at the 4-position. Pyrazole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and material science .
Mechanism of Action
Target of Action
Pyrazole derivatives, in general, have been found to possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory .
Mode of Action
For instance, in the context of corrosion inhibition, a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was found to behave like a mixed-type inhibitor, adsorbing on the metal surface .
Result of Action
Related pyrazole derivatives have been found to exhibit a range of biological activities, suggesting that this compound could potentially have similar effects .
Action Environment
The action of 3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde can be influenced by environmental factors. For instance, in the context of corrosion inhibition, the protection efficiency of a related compound was found to decrease with an increase in temperature and acid concentration but increase with an increase in the concentration of the inhibitor .
Preparation Methods
The synthesis of 3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde can be achieved through several methods. One common approach involves the reaction of pyrazole derivatives with appropriate reagents under specific conditions. For instance, the compound can be synthesized by reacting 3-chloro-1-methylpyrazole with formylating agents such as Vilsmeier-Haack reagent . Another method involves the use of orthophosphoric acid as a catalyst in a one-pot synthesis, where pyrazole-4-aldehydes are condensed with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to afford the desired product .
Chemical Reactions Analysis
3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles . Major products formed from these reactions include pyrazole derivatives with different functional groups, such as amines, thiolates, and azides .
Scientific Research Applications
3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications. In medicinal chemistry, it serves as an intermediate for the synthesis of various bioactive compounds with antimicrobial, anti-inflammatory, and anticancer properties . In the field of agrochemicals, it is used to develop insecticides, herbicides, and fungicides . Additionally, the compound finds applications in material science for the synthesis of advanced materials with unique properties .
Comparison with Similar Compounds
3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid . These compounds share the pyrazole core structure but differ in the substituents attached to the ring. The presence of different functional groups can significantly influence their chemical reactivity and biological activity. For instance, the chloro and methyl groups in this compound contribute to its unique properties and applications .
Properties
IUPAC Name |
3-chloro-1-methylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-8-2-4(3-9)5(6)7-8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVAYPUPZXSZFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
797798-26-6 | |
Record name | 3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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